4-Cloro-2-metoxipirimidina-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

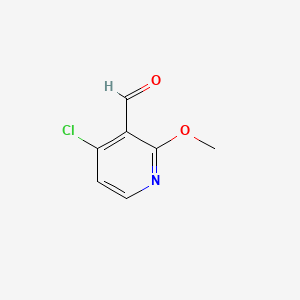

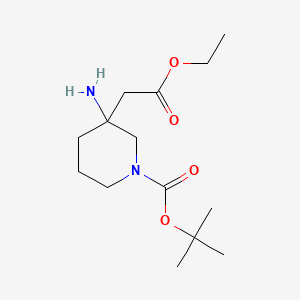

4-Chloro-2-methoxypyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-methoxypyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxypyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Suzuki–Miyaura

4-Cloro-2-metoxipirimidina-3-carbaldehído: sirve como un valioso material de partida para las reacciones de acoplamiento cruzado Suzuki–Miyaura. En este proceso, se puede acoplar con varios ácidos borónicos arilo o heteroarilo bajo catálisis de paladio para formar enlaces C–C. Estas reacciones son ampliamente utilizadas en la síntesis orgánica para crear moléculas complejas, como productos farmacéuticos y agroquímicos .

Síntesis de 5-Azaindoles

El compuesto juega un papel crucial en la preparación de 5-azaindoles a través de la reacción de Hemetsberger-Knittel. Al descomponer térmicamente azidas alquenil, los investigadores pueden acceder a estos compuestos heterocíclicos, que encuentran aplicaciones en la química medicinal y la ciencia de los materiales .

Síntesis de Precursores Tipo Lansoprazol

Los investigadores han explorado el uso de derivados de cloruro de 2-(clorometil)-piridina (incluido nuestro compuesto) en la síntesis de precursores tipo lansoprazol. Estos derivados reaccionan con otros grupos funcionales, lo que lleva a la formación de intermediarios importantes en la síntesis de fármacos .

Reactivos de Boro en la Química Orgánica

Como derivado de ácido borónico, This compound es parte del conjunto de herramientas para las reacciones de acoplamiento Suzuki–Miyaura. Los reactivos de boro son conocidos por sus condiciones de reacción suaves, tolerancia a los grupos funcionales y compatibilidad ambiental. Los investigadores a menudo los emplean para construir moléculas orgánicas complejas .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , suggesting that it may interact with palladium catalysts and other organic groups in this process.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may influence carbon–carbon bond formation .

Result of Action

Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

4-chloro-2-methoxypyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZPPOFSODEOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696118 |

Source

|

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008451-58-8 |

Source

|

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

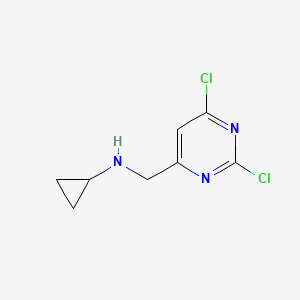

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)